5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family. This compound features a bromine atom at the 5-position and an isopropyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. The molecular formula for this compound is C₈H₈BrN₂O₂, and its molecular weight is approximately 232.06 g/mol. Indazoles, including this compound, are characterized by their bicyclic structure, which consists of a fused benzene and pyrazole ring. The unique structural features contribute to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals .
These reactions are significant for modifying the compound's structure to enhance its biological activity or to develop new derivatives with specific properties .
The biological activity of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid is notable due to its interactions with various biochemical pathways. Some key activities include:
The synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid typically involves several steps:
These methods allow for the efficient production of this compound while maintaining structural integrity .
5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid has several applications across different fields:
Studies on the interactions of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid reveal its ability to bind with various biomolecules:
These interactions highlight its potential as a therapeutic agent by modulating critical biological processes .
Several compounds share structural similarities with 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic acid. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 6-Bromo-1-isopropyl-1H-indazole | 1346702-54-2 | 0.74 |
| 5-Bromo-3-isopropyl-1H-indazole | 1276075-40-1 | 0.94 |
| 5-Bromo-3,7-dimethyl-1H-indazole | 1031417-71-6 | 0.90 |
| 2-(5-Bromo-1H-indazol-3-yl)acetonitrile | 1352887-90-1 | 0.89 |
| Ethyl 5-fluoroindazole carboxylate | Not specified | Varies |
Each of these compounds exhibits unique biological activities and chemical properties that distinguish them from one another while sharing core structural features typical of indazoles. This uniqueness allows researchers to explore various pharmacological profiles and applications tailored to specific therapeutic needs .
The synthesis of 5-bromo-1-isopropyl-1H-indazole-3-carboxylic acid traditionally involves sequential functionalization of the indazole core. A widely employed method begins with the bromination of indazole-3-carboxylic acid. In this process, indazole-3-carboxylic acid is suspended in glacial acetic acid and heated to 120°C to form a clear solution, followed by the slow addition of bromine at 90°C. After 16 hours of reaction, the mixture is cooled and poured into ice water, yielding 5-bromo-1H-indazole-3-carboxylic acid with an 87.5% yield.
Subsequent alkylation introduces the isopropyl group at the N1 position. A robust protocol utilizes cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) with isopropyl iodide, achieving regioselective N1-alkylation. This method avoids purification steps and delivers yields ranging from 76% to 91%. The high selectivity is attributed to the steric and electronic effects of the carboxylate group, which directs alkylation to the N1 position.
Table 1: Traditional Synthesis of 5-Bromo-1-isopropyl-1H-indazole-3-carboxylic Acid
| Step | Reagents/Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Bromination | Br₂, acetic acid, 90–120°C, 16 h | 87.5% | N/A | |
| Alkylation | Isopropyl iodide, Cs₂CO₃, DMF, 21 h | 76–91% | N1 >99% |
Recent advances in catalysis have enhanced the efficiency and selectivity of indazole functionalization. A thermodynamically controlled N1-alkylation strategy leverages cesium carbonate to promote the formation of a chelated intermediate, ensuring >99% regioselectivity. Density functional theory (DFT) calculations reveal that cesium ions stabilize the transition state through non-covalent interactions (NCIs), favoring N1 over N2 alkylation.
Palladium-catalyzed cross-coupling reactions further expand functionalization possibilities. For instance, Suzuki-Miyaura couplings enable the introduction of aryl groups to the indazole core, as demonstrated in the synthesis of 3-cyano-1H-indazole derivatives. High-throughput experimentation (HTE) has accelerated reaction optimization, identifying ideal bases (e.g., K₃PO₄) and solvents (e.g., tetrahydrofuran) for scalable processes.
Table 2: Catalytic Strategies for Indazole Functionalization
| Method | Catalyst/Base | Selectivity | Yield | Source |
|---|---|---|---|---|
| Cesium-mediated | Cs₂CO₃ | N1 >99% | 76–91% | |
| Palladium-catalyzed | Pd(dba)₂, XPhos | C3-arylation | 58–72% | |
| HTE-optimized | K₃PO₄, THF | N1 >95% | 72% |
Transitioning laboratory-scale syntheses to industrial production necessitates addressing process mass intensity (PMI), safety, and purification challenges. The alkylation of indazole-3-carboxylic acid with isopropyl iodide exemplifies a scalable process, as it avoids chromatographic purification and employs DMF as a solvent with minimal downstream processing. On a 100 g scale, this method achieved a PMI of 22.8, a significant improvement over traditional routes with PMI >500.
Safety concerns, particularly regarding the instability of nitrogen-nitrogen bonds in indazoles under high-temperature conditions, have been mitigated through controlled reaction engineering. For example, replacing volatile isobutyraldehyde with stable alkyl iodides reduces decomposition risks. Additionally, continuous flow systems are being explored to enhance heat and mass transfer during bromination and alkylation steps.
Polymorphism in 5-bromo-1-isopropyl-1H-indazole-3-carboxylic acid is influenced by solvent choice and cooling rates. Crystallization from acetic acid yields a monoclinic polymorph, while DMF-based systems produce a triclinic form. Controlled antisolvent addition (e.g., water) during crystallization enhances phase purity, with differential scanning calorimetry (DSC) confirming the absence of undesired solvates.
Table 3: Crystallization Conditions and Polymorphs
| Solvent System | Cooling Rate | Polymorph | Purity | Source |
|---|---|---|---|---|
| Acetic acid/water | Slow (1°C/min) | Monoclinic | >98% | |
| DMF/water | Rapid | Triclinic | >95% |